Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside
Overview
Description
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. This compound is known for its strong inhibitory activity against the growth of Microcystis aeruginosa, a type of cyanobacterium . It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of a galloyl group attached to the glucopyranoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of quercetin with a suitable glucopyranoside donor, followed by the introduction of the galloyl group. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product. For example, the glycosylation step can be carried out using silver carbonate as a catalyst, while the galloylation step may involve the use of galloyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside may involve the extraction of the compound from natural sources, such as the leaves of Psidium guajava (guava) or other plants rich in flavonoids. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The galloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acyl chlorides and bases like pyridine are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside .
Scientific Research Applications
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and glycosides.
Biology: The compound is studied for its inhibitory effects on the growth of cyanobacteria and other microorganisms.
Medicine: Research has shown its potential in the treatment of diabetes, cancer, and other diseases due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural preservatives and additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to the presence of both the quercetin and galloyl moieties, which enhance its biological activity compared to other similar compounds. Some similar compounds include:
Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
Rhamnetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Contains rhamnetin instead of quercetin.
Quercetin 3-O-(6’'-galloyl)-alpha-L-rhamnopyranoside: Contains an alpha-L-rhamnopyranoside moiety instead of beta-D-glucopyranoside.
These compounds share similar biological activities but differ in their specific molecular interactions and potency.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21-,23+,24-,28+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQLXJREAGPHS-OAYLZIFXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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